4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
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Overview
Description
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(trifluoromethyl)phenoxy]piperidine: This compound also contains a trifluoromethyl group and a piperidine ring but differs in the position of the functional groups.
4-[(trifluoromethyl)phenyl]piperidine: This compound is similar but lacks the methoxy group present in this compound.
Properties
CAS No. |
1800303-78-9 |
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Molecular Formula |
C13H17ClF3NO |
Molecular Weight |
295.73 g/mol |
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H |
InChI Key |
SXSDTOUKWBVAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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